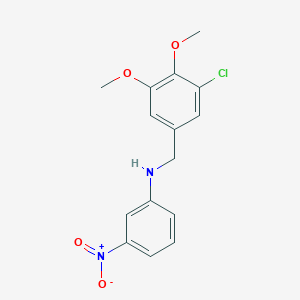![molecular formula C15H14ClNO2S B4396106 1-[(2-chlorobenzyl)sulfonyl]indoline](/img/structure/B4396106.png)
1-[(2-chlorobenzyl)sulfonyl]indoline
Overview
Description
1-[(2-chlorobenzyl)sulfonyl]indoline, commonly known as SB-258719, is a potent and selective antagonist of the serotonin 5-HT7 receptor. This compound has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders.
Mechanism of Action
SB-258719 is a selective antagonist of the serotonin 5-HT7 receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep. By blocking the activity of the 5-HT7 receptor, SB-258719 modulates the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to its therapeutic effects.
Biochemical and Physiological Effects
SB-258719 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the prefrontal cortex and striatum, leading to its potential use in the treatment of schizophrenia. SB-258719 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to increase slow-wave sleep and reduce REM sleep, making it a potential treatment for sleep disorders.
Advantages and Limitations for Lab Experiments
SB-258719 has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT7 receptor, making it suitable for investigating the specific role of this receptor in various physiological and behavioral processes. It is also available in high purity, making it suitable for in vitro and in vivo studies. However, there are some limitations to the use of SB-258719 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it has poor solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for the research on SB-258719. One potential area of research is the investigation of its potential use in the treatment of autism spectrum disorders. SB-258719 has been shown to improve social behavior in animal models of autism, making it a promising candidate for further research. Another area of research is the investigation of its potential use in the treatment of addiction. SB-258719 has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential treatment for substance abuse disorders. Finally, further research is needed to investigate the long-term effects of SB-258719 on brain function and behavior.
Scientific Research Applications
SB-258719 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. SB-258719 has also been investigated for its potential use in the treatment of sleep disorders, migraine, and neuropathic pain.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-14-7-3-1-6-13(14)11-20(18,19)17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRDVWUWIJWVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)
![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
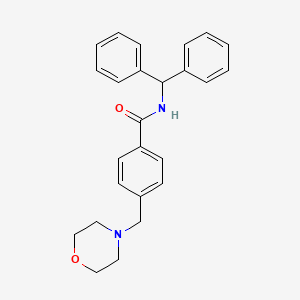
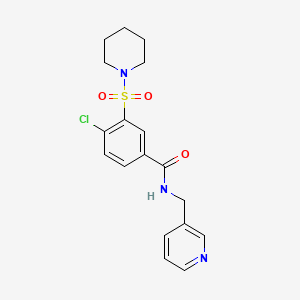
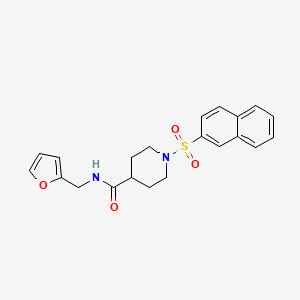
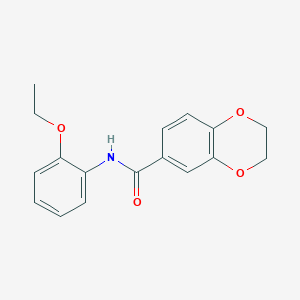
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)
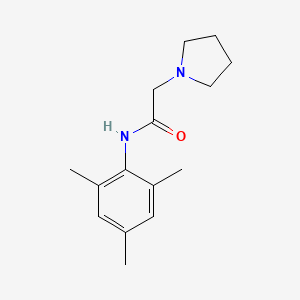
![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4396084.png)
![1-(2-ethylphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4396097.png)

